molecular formula C11H16N2O B7869494 5-Methyl-2-(piperidin-4-yloxy)pyridine

5-Methyl-2-(piperidin-4-yloxy)pyridine

Cat. No.: B7869494
M. Wt: 192.26 g/mol
InChI Key: BJENRWCLFUGEIF-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound with the CAS Number: 459819-29-5 . It has a molecular weight of 192.26 and its IUPAC name is 5-methyl-2-pyridinyl 4-piperidinyl ether . It is typically stored at 4°C and protected from light . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 . This indicates that the compound has a molecular formula of C11H16N2O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 192.26 . It is an oil at room temperature and is stored at 4°C, protected from light .

Scientific Research Applications

  • Pharmaceutical Applications:

    • Derivatives of 2-pyridinemethylamine, including compounds structurally related to 5-Methyl-2-(piperidin-4-yloxy)pyridine, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors, exhibiting antidepressant potential (Vacher et al., 1999).
    • Compounds with a structure involving piperidine rings demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Kumar et al., 2008).
    • Certain piperidine derivatives have been synthesized as potential Aurora kinase inhibitors, which might be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Corrosion Inhibition:

    • Piperidine derivatives have been studied for their corrosion inhibition properties on iron, demonstrating their potential in reducing metal corrosion (Kaya et al., 2016).
  • Insecticide Development:

    • Pyridine derivatives, including those with piperidine rings, have shown significant insecticidal activity against the cowpea aphid, offering a route to new insecticides (Bakhite et al., 2014).
  • Antimicrobial Agents:

    • A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
  • Organic Synthesis:

    • The compound has been synthesized as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, illustrating its importance in organic synthesis (Zhang et al., 2009).

Future Directions

Piperidine derivatives, such as 5-Methyl-2-(piperidin-4-yloxy)pyridine, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the pharmacological applications of these compounds .

Properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENRWCLFUGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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